molecular formula C10H11N3 B6246715 2-methyl-4-phenyl-1H-imidazol-1-amine CAS No. 39678-35-8

2-methyl-4-phenyl-1H-imidazol-1-amine

Cat. No.: B6246715
CAS No.: 39678-35-8
M. Wt: 173.2
InChI Key:
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Description

2-methyl-4-phenyl-1H-imidazol-1-amine is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-phenyl-1H-imidazol-1-amine typically involves the cyclization of appropriate precursors. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the condensation of aldehydes with amines, followed by cyclization and aromatization .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors and continuous flow systems to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-phenyl-1H-imidazol-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

2-methyl-4-phenyl-1H-imidazol-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-methyl-4-phenyl-1H-imidazol-1-amine involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-1H-imidazol-1-amine
  • 4-phenyl-1H-imidazol-1-amine
  • 2-phenyl-1H-imidazol-1-amine

Uniqueness

2-methyl-4-phenyl-1H-imidazol-1-amine is unique due to the presence of both a methyl and a phenyl group on the imidazole ring. This combination of substituents can influence the compound’s chemical reactivity and biological activity, making it distinct from other imidazole derivatives .

Properties

CAS No.

39678-35-8

Molecular Formula

C10H11N3

Molecular Weight

173.2

Purity

95

Origin of Product

United States

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